(4-((Cyclopentylthio)methyl)phenyl)boronic acid
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Overview
Description
(4-((Cyclopentylthio)methyl)phenyl)boronic acid: is a boronic acid derivative characterized by the presence of a cyclopentylthio group attached to the phenyl ring, which is further connected to a boronic acid group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting phenylboronic acid with cyclopentylthiol in the presence of a suitable coupling agent, such as a palladium catalyst, under mild reaction conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to achieve higher yields and purity. This could include using continuous flow reactors or large-scale batch processes.
Chemical Reactions Analysis
(4-((Cyclopentylthio)methyl)phenyl)boronic acid: undergoes various types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic acid derivatives.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or metal-based oxidants.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution Reactions: Typical reagents include nitric acid for nitration or halogenating agents like bromine.
Coupling Reactions: Palladium catalysts and suitable bases are often employed.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced from electrophilic substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(4-((Cyclopentylthio)methyl)phenyl)boronic acid: has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is utilized in the production of advanced materials and in the development of new chemical processes.
Mechanism of Action
The mechanism by which (4-((Cyclopentylthio)methyl)phenyl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The cyclopentylthio group enhances the compound's binding affinity and specificity.
Molecular Targets and Pathways Involved:
Enzymes: Boronic acids can inhibit enzymes such as serine proteases.
Receptors: The compound may interact with specific receptors involved in signaling pathways.
Comparison with Similar Compounds
(4-((Cyclopentylthio)methyl)phenyl)boronic acid: can be compared with other phenylboronic acids and their derivatives:
Phenylboronic Acid: Lacks the cyclopentylthio group, resulting in different reactivity and binding properties.
3-Formylphenylboronic Acid: Similar structure but with a formyl group instead of a thio group, leading to different chemical behavior.
4-((Methylthio)methyl)phenylboronic Acid: Contains a methylthio group instead of a cyclopentylthio group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of This compound
Biological Activity
(4-((Cyclopentylthio)methyl)phenyl)boronic acid is a boronic acid derivative characterized by a cyclopentylthio group attached to a phenyl ring. Its molecular formula is C₁₂H₁₇BO₂S, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
Chemical Structure and Properties
The compound features a boron atom bonded to a hydroxyl group and an aromatic ring, which enhances its reactivity. The unique cyclopentylthio substituent may influence its biological interactions compared to other boronic acids.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇BO₂S |
Molecular Weight | 236.14 g/mol |
Structural Features | Boron with hydroxyl, aromatic ring, cyclopentylthio group |
Boronic acids are known for their ability to form reversible covalent bonds with diols and can act as inhibitors for various enzymes, including proteases. The mechanism typically involves the formation of a boronate ester with the hydroxyl groups of the target enzyme, thereby inhibiting its activity. This property is particularly useful in drug design for targeting specific enzymes involved in disease processes.
Enzyme Inhibition
Research indicates that this compound can inhibit several enzymes:
- Proteases : The compound has shown potential in inhibiting serine proteases, which are crucial in various physiological processes and disease mechanisms.
- Carbonic Anhydrase : Similar compounds have been studied for their inhibitory effects on carbonic anhydrases, enzymes that play a significant role in maintaining acid-base balance in organisms .
Antimicrobial Properties
Preliminary studies suggest that boronic acids can exhibit antimicrobial activity. This is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that structurally similar boronic acids effectively inhibited serine proteases, suggesting that this compound may have similar inhibitory effects.
- Antimicrobial Activity :
- Pharmacokinetics :
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other boronic acids:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Cyclopentenylphenylboronic acid | C₁₁H₁₃BO₂ | Contains a cyclopentene ring |
4-(Methylthio)phenylboronic acid | C₉H₁₁BO₂S | Features a methylthio group; simpler structure |
(4-((Phenylamino)methyl)phenyl)boronic acid | C₁₄H₁₅BNO₂ | Contains an amino group; potential for different biological activity |
The presence of the cyclopentylthio group in this compound may enhance its binding affinity and selectivity towards specific biological targets compared to other derivatives.
Properties
IUPAC Name |
[4-(cyclopentylsulfanylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c14-13(15)11-7-5-10(6-8-11)9-16-12-3-1-2-4-12/h5-8,12,14-15H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBAPAZZXPZVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CSC2CCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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